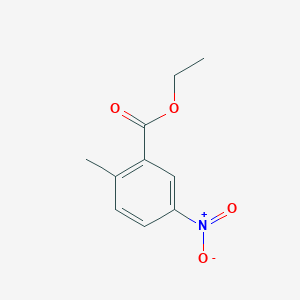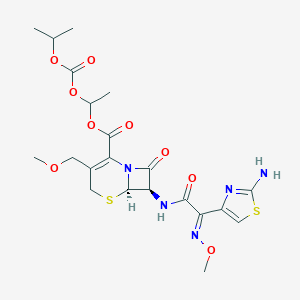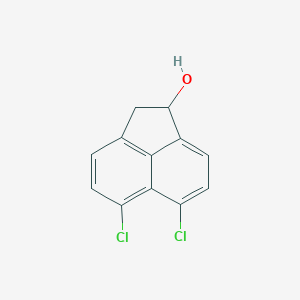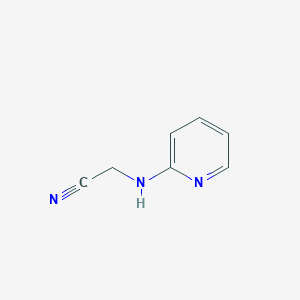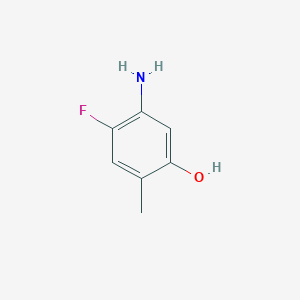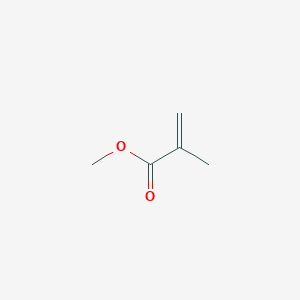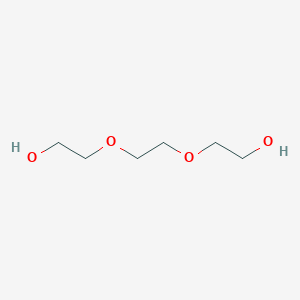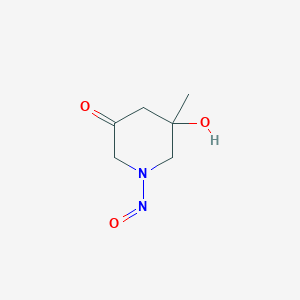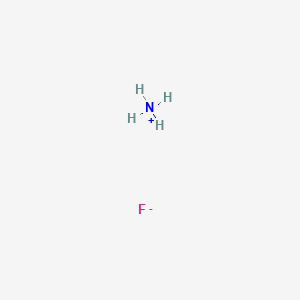![molecular formula C11H14O B049838 [2-(BUT-3-EN-1-YL)PHENYL]METHANOL CAS No. 121089-46-1](/img/structure/B49838.png)
[2-(BUT-3-EN-1-YL)PHENYL]METHANOL
Vue d'ensemble
Description
[2-(3-Buten-1-yl)phenyl]methanol: is an organic compound with the molecular formula C11H14O. It is a derivative of phenylmethanol, where the phenyl group is substituted with a butenyl group at the ortho position. This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated aliphatic chain, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize [2-(3-Buten-1-yl)phenyl]methanol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 2-bromo-1-butene and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzaldehyde to yield the desired product.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 2-(3-buten-1-yl)phenylboronic acid. The hydroboration step adds boron to the double bond, followed by oxidation to convert the boron group to a hydroxyl group, resulting in [2-(3-Buten-1-yl)phenyl]methanol.
Industrial Production Methods: Industrial production of [2-(3-Buten-1-yl)phenyl]methanol typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(3-Buten-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form [2-(3-Buten-1-yl)phenyl]methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in [2-(3-Buten-1-yl)phenyl]methanol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: [2-(3-Buten-1-yl)phenyl]carboxylic acid.
Reduction: [2-(3-Buten-1-yl)phenyl]methane.
Substitution: [2-(3-Buten-1-yl)phenyl]chloride.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: [2-(3-Buten-1-yl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of aromatic and aliphatic groups on biological activity.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: [2-(3-Buten-1-yl)phenyl]methanol is used in the production of specialty polymers with unique properties.
Mécanisme D'action
The mechanism of action of [2-(3-Buten-1-yl)phenyl]methanol depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The unsaturated butenyl group can participate in various chemical reactions, such as addition or polymerization, influencing the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Phenylmethanol: Lacks the butenyl group, making it less reactive in certain chemical reactions.
[2-(3-Buten-1-yl)phenyl]acetaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness:
- The presence of both an aromatic ring and an unsaturated aliphatic chain in [2-(3-Buten-1-yl)phenyl]methanol provides unique reactivity and versatility in organic synthesis, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
(2-but-3-enylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8,12H,1,3,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELAMGVAPXARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476752 | |
| Record name | Benzenemethanol,2-(3-buten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121089-46-1 | |
| Record name | Benzenemethanol,2-(3-buten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
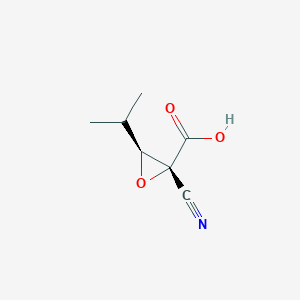
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B49758.png)
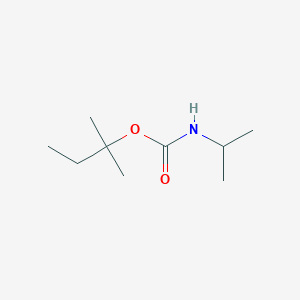
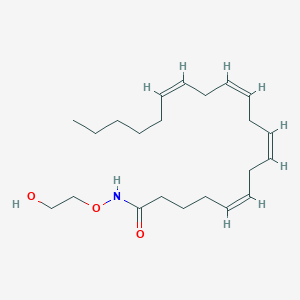
![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)
